Dimethyl 4-nitroisophthalate

Description

BenchChem offers high-quality Dimethyl 4-nitroisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-nitroisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

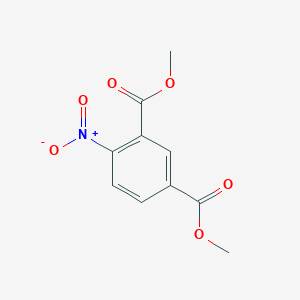

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGRLSNABSJUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dimethyl 4-nitroisophthalate molecular weight

An In-depth Technical Guide to Dimethyl 4-nitroisophthalate: Properties, Synthesis, and Applications in Research and Development

Introduction

Dimethyl 4-nitroisophthalate is a specialty chemical intermediate that holds significant value in various fields of organic synthesis, from the development of novel materials to the synthesis of complex pharmaceutical compounds.[1] Its unique molecular architecture, featuring a nitro group and two methyl ester functionalities on an aromatic ring, imparts a specific reactivity profile that chemists can leverage for a wide array of transformations. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, synthesis protocols, analytical characterization, key reactions, and applications. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document aims to be a self-validating and trustworthy guide for laboratory and industrial applications.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application. Dimethyl 4-nitroisophthalate is typically a white to light yellow crystalline powder.[1][2] Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₆[1][2][3][4] |

| Molecular Weight | 239.18 g/mol [1][2][3][4][5] |

| CAS Number | 610-22-0 (for the phthalate isomer) / 69048-70-0 (for the isophthalate isomer)[1][4] |

| Melting Point | 64-69 °C[1][2] |

| Boiling Point | 192-195 °C at 25 mmHg[2] |

| Appearance | White to light yellow crystalline solid/powder[1][2] |

| Solubility | Sparingly soluble in ethyl acetate, slightly soluble in chloroform, moderately soluble in toluene, ethanol, and acetone.[2][6] |

Molecular Structure and Reactivity:

The reactivity of Dimethyl 4-nitroisophthalate is governed by its functional groups. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The two methyl ester groups are susceptible to hydrolysis under acidic or basic conditions.[2] This combination of reactive sites makes it a versatile building block in organic synthesis.

Structural Identifiers:

-

SMILES: COC(=O)c1ccc(c(c1)C(=O)OC)[O-][3]

-

InChI: InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3[3]

Synthesis and Manufacturing

Laboratory-Scale Synthesis: Esterification of 4-Nitrophthalic Acid

The most common laboratory method for preparing Dimethyl 4-nitrophthalate is the Fischer esterification of 4-nitrophthalic acid with methanol, using a strong acid as a catalyst.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophthalic acid and an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture. The use of a strong acid like H₂SO₄ is crucial as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) for 8 hours.[2] Refluxing ensures the reaction is maintained at a constant, elevated temperature to increase the reaction rate without evaporating the solvent.

-

Work-up:

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[2]

-

Dilute the residue with diethyl ether and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize the remaining sulfuric acid catalyst.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[2]

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent like diethyl ether to obtain the final product as pale needles.[2] This process typically yields around 80%.[2]

Caption: Laboratory synthesis workflow for Dimethyl 4-nitroisophthalate.

Industrial Context: An Isomer of Interest

In the pharmaceutical industry, Dimethyl 4-nitroisophthalate is often encountered as an undesirable isomeric byproduct during the synthesis of Dimethyl 5-nitroisophthalate.[7][8] The 5-nitro isomer is a critical intermediate for certain intravenous X-ray contrast media.[7][8] The synthesis involves the nitration of dimethyl isophthalate, which can yield both the 4-nitro and 5-nitro isomers.[8] Separating these isomers is a significant purification challenge, making synthetic routes that favor the 5-nitro isomer highly desirable. For researchers, understanding this relationship is vital for sourcing high-purity materials and for quality control.

Caption: Isomeric relationship in the synthesis of nitroisophthalate esters.

Analytical Characterization

Confirming the identity and purity of Dimethyl 4-nitroisophthalate is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.[2]

-

A characteristic singlet is expected around δ 3.96 ppm, integrating to 6 protons, which corresponds to the two equivalent methyl ester groups (-OCH₃).[2]

-

The aromatic region will display signals for the three aromatic protons, with splitting patterns and chemical shifts indicative of the 1,2,4-substitution pattern on the benzene ring.[2]

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the Dimethyl 4-nitroisophthalate sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required for quantitative analysis, add a known amount of an internal standard.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Key Chemical Reactions

Reduction of the Nitro Group

A pivotal reaction of Dimethyl 4-nitroisophthalate is the reduction of its nitro group to an amine. This transformation yields 4-aminophthalic acid dimethyl ester, a valuable intermediate for synthesizing dyes and other pharmaceutically relevant molecules.[2]

General Protocol for Nitro Group Reduction:

-

Dissolve Dimethyl 4-nitroisophthalate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, most commonly palladium on carbon (Pd/C).[2]

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-aminophthalic acid dimethyl ester, which can be further purified.

Applications in Research and Drug Development

Intermediate for Bioactive Molecules

The dual reactivity of the nitro and ester groups makes Dimethyl 4-nitroisophthalate a versatile precursor for more complex molecules in organic synthesis and pharmaceutical production.[1] Its derivatives are explored in various therapeutic areas.

Antimicrobial Activity

Recent studies have highlighted the potential of Dimethyl 4-nitroisophthalate as an antimicrobial agent. It has demonstrated significant antibacterial activity, notably against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[2]

Proposed Mechanism of Action: The antimicrobial effect is believed to involve the binding of the compound to calcium ions within the bacterial cell wall.[2] This interaction disrupts the normal process of cell division, thereby inhibiting bacterial growth.[2] Furthermore, the compound has been observed to decrease nitric oxide levels in macrophages, suggesting potential anti-inflammatory properties.[2]

Caption: Proposed antimicrobial mechanism of Dimethyl 4-nitroisophthalate.

Safety and Handling

Dimethyl 4-nitroisophthalate is classified as harmful if swallowed and requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9] A dust mask (type N95 or equivalent) should be used when handling the powder to avoid inhalation.[10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid generating dust.[9][11][12] Avoid contact with skin, eyes, and clothing.[9][11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9][11][12]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]

Conclusion

Dimethyl 4-nitroisophthalate is a chemical of significant utility, characterized by its well-defined physicochemical properties and versatile reactivity. For researchers and drug development professionals, it serves as a valuable building block for a range of applications, from the synthesis of complex organic molecules to its potential as a novel antimicrobial agent. A comprehensive understanding of its synthesis, including its relationship with its 5-nitro isomer, analytical characterization, and safe handling practices, is paramount for its effective and responsible use in advancing scientific discovery.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-26). Understanding Dimethyl 4-Nitrophthalate: Properties and Applications from a Chemical Supplier.

- Vulcanchem. Dimethyl 4-nitrophthalate - 610-22-0.

- gsrs. DIMETHYL 4-NITROISOPHTHALATE.

- Sigma-Aldrich. Dimethyl 4-nitrophthalate 98 610-22-0.

- CP Lab Safety. Dimethyl 4-Nitroisophthalate, min 97%, 1 gram.

- Sigma-Aldrich. DIMETHYL 4-NITROPHTHALATE AldrichCPR.

- Google Patents. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.

- Google Patents. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates.

- Tokyo Chemical Industry Co., Ltd. Dimethyl 4-Nitrophthalate | 610-22-0.

- Chemsrc. Dimethyl 4-nitrophthalate | CAS#:610-22-0.

- CymitQuimica. CAS 610-22-0: Dimethyl 4-nitrophthalate.

- ChemicalBook. Dimethyl 5-nitroisophthalate synthesis.

- Fisher Scientific. SAFETY DATA SHEET - Dimethyl 4-nitrophthalate.

- Thermo Fisher Scientific. SAFETY DATA SHEET - Dimethyl 4-nitrophthalate.

- Cole-Parmer. Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98%.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Dimethyl 4-nitrophthalate (610-22-0) for sale [vulcanchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. DIMETHYL 4-NITROPHTHALATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 610-22-0: Dimethyl 4-nitrophthalate | CymitQuimica [cymitquimica.com]

- 7. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 8. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]

- 9. fishersci.ie [fishersci.ie]

- 10. Dimethyl 4-nitrophthalate | CAS#:610-22-0 | Chemsrc [chemsrc.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to Dimethyl 4-Nitroisophthalate

Dimethyl 4-nitroisophthalate, systematically known as dimethyl 4-nitrobenzene-1,2-dicarboxylate, is an organic compound with the molecular formula C₁₀H₉NO₆.[1] It is the dimethyl ester of 4-nitrophthalic acid, featuring two methyl ester groups and a nitro group attached to a benzene ring.[1] This compound typically appears as a white to off-white or light yellow crystalline solid.[1][2]

The structural and physicochemical properties of dimethyl 4-nitroisophthalate are crucial for its handling, application, and analysis. These properties dictate the conditions required for its use in synthesis and its characterization by various analytical techniques.

Table 1: Physicochemical Properties of Dimethyl 4-Nitroisophthalate

| Property | Value | Source(s) |

| Boiling Point | 192-195 °C at 25 mmHg | [1][3] |

| 314.6 °C at 760 mmHg | [4] | |

| Melting Point | 64-66 °C | [1][3][4] |

| Molecular Formula | C₁₀H₉NO₆ | [1][3][4][5] |

| Molecular Weight | 239.18 g/mol | [1][3][5] |

| CAS Number | 610-22-0 | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Slightly soluble in chloroform, sparingly soluble in ethyl acetate | [1] |

| Density | ~1.4 g/cm³ | [4] |

The boiling point of dimethyl 4-nitroisophthalate is a critical parameter, particularly for its purification via distillation. It is most commonly reported as 192-195 °C under reduced pressure (25 mmHg).[1][3] Distillation under vacuum is necessary to prevent decomposition that can occur at the higher temperature required for boiling at atmospheric pressure.

Synthesis and Purification

The primary route for synthesizing dimethyl 4-nitroisophthalate is through the esterification of 4-nitrophthalic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[1] This reaction is a classic example of Fischer esterification.

Laboratory Synthesis Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of dimethyl 4-nitroisophthalate.[1]

Materials:

-

4-Nitrophthalic acid

-

Methanol (reagent grade)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of 4-nitrophthalic acid in an excess of methanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated under reflux for approximately 8 hours to drive the esterification to completion.[1]

-

After cooling, the excess methanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is redissolved in diethyl ether.

-

The ether solution is washed sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated in vacuo to yield the crude dimethyl 4-nitroisophthalate as a yellow solid.[1]

Purification

The crude product can be purified by crystallization from a suitable solvent, such as diethyl ether, to yield pale needles.[1] The purity of the final product can be assessed by its melting point, which should be sharp and within the expected range of 64-66 °C.[1][3][4]

Caption: Synthesis and purification workflow for dimethyl 4-nitroisophthalate.

Chemical Reactivity and Applications

The chemical versatility of dimethyl 4-nitroisophthalate stems from its two key functional groups: the nitro group and the two ester moieties. The electron-withdrawing nitro group can be readily reduced to an amino group, providing a pathway to various amino-substituted aromatic compounds.[1] The ester groups can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.[1]

This dual reactivity makes it a valuable intermediate in several industrial applications:

-

Pharmaceuticals: It serves as a key starting material in the synthesis of various pharmaceutical compounds.[1][2] Research has also indicated that dimethyl 4-nitroisophthalate itself exhibits antibacterial activity, particularly against resistant strains like MRSA, by a proposed mechanism involving the inhibition of cell division through binding to calcium ions in the bacterial cell wall.[1]

-

Dyes and Pigments: The aromatic nitro-containing structure is a common feature in many chromophores, making this compound a useful precursor in the dye industry.[1]

-

Specialty Chemicals: It is used in the manufacturing of various fine and specialty chemicals.[1]

Caption: Role of dimethyl 4-nitroisophthalate as a chemical intermediate.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of dimethyl 4-nitroisophthalate. Each method provides unique and complementary information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used for structural confirmation. The spectrum of dimethyl 4-nitroisophthalate typically shows a singlet around δ 3.96 ppm, which corresponds to the six protons of the two equivalent methyl ester groups.[1] The aromatic region of the spectrum will display signals for the three protons on the benzene ring, with splitting patterns and chemical shifts indicative of their substitution pattern.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups. Characteristic absorption bands for the C=O stretch of the ester groups, the C-O stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group would be expected.[6][7]

-

Chromatographic Techniques (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for assessing the purity of the compound and quantifying any impurities.[7][8] When coupled with Mass Spectrometry (GC-MS), it allows for the identification of components based on their mass-to-charge ratio, providing further structural confirmation.[7][8]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation. Ion mobility mass spectrometry can also be used for identification and quantification in complex mixtures.[1]

Caption: Analytical workflow for the characterization of dimethyl 4-nitroisophthalate.

Safety and Handling

Dimethyl 4-nitroisophthalate is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning".[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask (type N95), should be used when handling the solid material.[3] It should be stored in a desiccated environment at room temperature.[5]

Conclusion

Dimethyl 4-nitroisophthalate is a well-characterized compound with defined physicochemical properties, most notably a boiling point of 192-195 °C at 25 mmHg. Its synthesis via Fischer esterification is a robust and high-yielding process. The presence of both nitro and ester functional groups makes it a versatile intermediate for the synthesis of a wide range of value-added chemicals, including pharmaceuticals and dyes. A combination of spectroscopic and chromatographic techniques is essential for its complete characterization and quality control.

References

- Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - EP0879815B1.

- Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthal

-

dimethyl 5-nitroisophthalate Manufacturer,Supplier and Exporter from India - Kaival Impex. [Link]

-

Dimethyl 4-nitrophthalate | CAS#:610-22-0 | Chemsrc. [Link]

-

Dimethyl 3-hydroxy-4-nitrophthalate | C10H9NO7 | CID 22272660 - PubChem. [Link]

-

Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals - ResearchGate. [Link]

-

Dimethyl 4-Nitroisophthalate, min 97%, 1 gram - CP Lab Safety. [Link]

-

Analytical Methods - Agency for Toxic Substances and Disease Registry. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Understanding Dimethyl 4-Nitrophthalate: Properties and Applications from a Chemical Supplier - NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. Dimethyl 4-nitrophthalate (610-22-0) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-硝基邻苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dimethyl 4-nitrophthalate | CAS#:610-22-0 | Chemsrc [chemsrc.com]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 4-nitroisophthalate

Introduction

Dimethyl 4-nitroisophthalate, a key intermediate in various synthetic pathways within pharmaceutical and materials science, possesses a unique substitution pattern that gives rise to a distinctive and informative ¹H Nuclear Magnetic Resonance (NMR) spectrum.[1] As a characterization technique, ¹H NMR spectroscopy provides unparalleled insight into the molecular structure, confirming the identity and purity of the compound by mapping its proton environments. This guide offers a comprehensive analysis of the ¹H NMR spectrum of Dimethyl 4-nitroisophthalate, grounded in the fundamental principles of chemical shift, spin-spin coupling, and the electronic influence of aromatic substituents. It is designed for researchers and professionals who require a deep, practical understanding of how to acquire and interpret this crucial analytical data.

Molecular Structure and Proton Environments

Dimethyl 4-nitroisophthalate (CAS No. 610-22-0) is a trisubstituted benzene derivative with the molecular formula C₁₀H₉NO₆. The structure features two methyl ester groups at positions 1 and 2, and a strongly electron-withdrawing nitro group at position 4. This arrangement results in four chemically distinct sets of protons, whose interactions and electronic environments are the basis for the resulting NMR spectrum.

-

Aromatic Protons (H₃, H₅, H₆): Three protons are directly attached to the aromatic ring. Due to the substitution pattern, none are chemically equivalent. Their chemical shifts are profoundly influenced by the anisotropic field of the benzene ring and the electronic effects of the attached functional groups.

-

Methyl Protons (H₇): The six protons of the two methyl ester groups are chemically equivalent, assuming free rotation around the C-C single bonds connecting them to the ring. This equivalence leads to a single, combined resonance signal.

The structural arrangement and proton designations are illustrated below.

Caption: Molecular structure of Dimethyl 4-nitroisophthalate with non-equivalent protons labeled.

Core Principles: The Influence of Substituents

The chemical shift of aromatic protons is highly sensitive to the nature of the substituents on the ring. Electron-withdrawing groups (EWGs) pull electron density away from the ring, "deshielding" the attached protons from the applied magnetic field and shifting their resonance signal to a higher frequency (downfield). Conversely, electron-donating groups (EDGs) shield protons, shifting them upfield.

In Dimethyl 4-nitroisophthalate, both the nitro group (-NO₂) and the two methyl ester groups (-COOCH₃) are electron-withdrawing. The nitro group is one of the most powerful EWGs, exerting a strong deshielding effect through both resonance and induction, particularly at the ortho and para positions. The ester groups are moderately deactivating. This collective electron withdrawal shifts all aromatic proton signals significantly downfield compared to benzene's signal at ~7.3 ppm.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A high-quality, interpretable spectrum is contingent on proper sample preparation and data acquisition. The following protocol is a validated system for analyzing Dimethyl 4-nitroisophthalate.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity Dimethyl 4-nitroisophthalate.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual proton peak at ~7.26 ppm.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Perform standard instrument tuning and shimming procedures to ensure a homogeneous magnetic field, which is critical for high resolution.

-

Acquire the ¹H NMR spectrum using standard parameters:

- Pulse Angle: 30-45 degrees

- Acquisition Time: 2-4 seconds

- Relaxation Delay: 1-2 seconds

- Number of Scans: 8-16 scans (to improve signal-to-noise ratio)

-

Process the raw data (Free Induction Decay, FID) by applying a Fourier transform.

-

Perform phase correction and baseline correction on the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative ratio of protons.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

While a publicly available, fully assigned spectrum from a primary journal is elusive, a definitive prediction can be made based on established spectroscopic principles. The expected data is summarized in the table below, followed by a detailed causal analysis.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H₇ (2 x -OCH₃) | ~3.96 | 6H | Singlet (s) | N/A |

| H₆ | ~7.90 | 1H | Doublet (d) | Jortho ≈ 8.4 Hz |

| H₃ | ~8.45 | 1H | Doublet (d) | Jmeta ≈ 2.0 Hz |

| H₅ | ~8.70 | 1H | Doublet of Doublets (dd) | Jortho ≈ 8.4 Hz, Jmeta ≈ 2.0 Hz |

Analysis of Methyl Protons (H₇)

The six protons of the two methyl ester groups are expected to produce a single, sharp singlet at approximately δ 3.96 ppm with an integration value of 6H .

-

Causality: The two -COOCH₃ groups are chemically equivalent. They lie on opposite sides of a plane of symmetry that can be drawn through the C3-C6 axis of the benzene ring (assuming free rotation). Because they are in identical chemical environments, they are magnetically equivalent and resonate at the same frequency. The signal is a singlet because there are no adjacent protons to couple with. The chemical shift around 3.96 ppm is characteristic for protons of a methyl ester.

Analysis of Aromatic Protons (H₃, H₅, H₆)

The aromatic region of the spectrum is the most informative for confirming the substitution pattern. It is expected to show three distinct signals between δ 7.8 and 8.8 ppm, each integrating to a single proton.

-

Signal at ~8.70 ppm (H₅): This signal, predicted to be the furthest downfield, corresponds to the proton at position 5. It will appear as a doublet of doublets (dd) .

-

Chemical Shift Causality: H₅ is positioned ortho to the powerful electron-withdrawing nitro group. This proximity causes the most significant deshielding effect among the aromatic protons, pushing its signal to the highest chemical shift.

-

Splitting Pattern Causality: The signal is split by two different neighboring protons. It is coupled to H₆ via a three-bond ortho coupling, which is typically strong (J ≈ 7-10 Hz). It is also coupled to H₃ via a four-bond meta coupling, which is significantly weaker (J ≈ 2-3 Hz). This coupling to two non-equivalent protons results in the characteristic doublet of doublets pattern.

-

-

Signal at ~8.45 ppm (H₃): The signal for the proton at position 3 is predicted to appear as a doublet (d) .

-

Chemical Shift Causality: H₃ is ortho to one ester group and meta to the nitro group. It is strongly deshielded, but less so than H₅, which is ortho to the nitro group.

-

Splitting Pattern Causality: This proton is coupled only to H₅ through a weak meta interaction (J ≈ 2-3 Hz). This will split the signal into a narrow doublet. Long-range coupling to H₆ is generally not resolved.

-

-

Signal at ~7.90 ppm (H₆): The proton at position 6 is expected to be the most upfield of the aromatic signals, appearing as a doublet (d) .

-

Chemical Shift Causality: H₆ is ortho to an ester group and para to the nitro group. While still significantly deshielded by the resonance effect of the nitro group, it is generally the least deshielded of the three aromatic protons in this system.

-

Splitting Pattern Causality: This proton is coupled to its neighbor H₅ through a strong ortho interaction (J ≈ 7-10 Hz), resulting in a clean doublet.

-

The relationship between the coupled protons can be visualized in the workflow below.

Caption: Coupling relationships between aromatic protons in Dimethyl 4-nitroisophthalate.

Conclusion

The ¹H NMR spectrum of Dimethyl 4-nitroisophthalate is a powerful tool for its unambiguous identification. The key spectral signatures are: a six-proton singlet for the equivalent methyl esters around δ 3.96 ppm, and three distinct signals in the downfield aromatic region corresponding to single protons. The characteristic doublet of doublets for the proton ortho to the nitro group (H₅), coupled with the distinct doublets for H₃ and H₆, provides a definitive fingerprint for the 1,2,4-trisubstitution pattern. This guide provides the theoretical and practical framework necessary for researchers to confidently acquire, interpret, and validate the structure of this important chemical intermediate.

References

-

Angene Chemical. (n.d.). 1,2-Dimethyl 4-nitrophthalate (CAS# 610-22-0). Retrieved January 31, 2026, from [Link]

-

Chemsrc. (2024). Dimethyl 4-nitrophthalate | CAS#:610-22-0. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11876, Dimethyl 4-nitrophthalate. PubChem. Retrieved January 31, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding Dimethyl 4-Nitrophthalate: Properties and Applications from a Chemical Supplier. Retrieved January 31, 2026, from [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved January 31, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 31, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Technical Guide: Safety and Handling of Dimethyl 4-nitroisophthalate

The following in-depth technical guide focuses on the safety, handling, and application of Dimethyl 4-nitroisophthalate (CAS 33459-43-1).

Introduction & Chemical Identity

Dimethyl 4-nitroisophthalate is a specialized organic intermediate used primarily in the synthesis of pharmaceutical scaffolds and high-performance polymers. Unlike its more common isomer (Dimethyl 5-nitroisophthalate), the 4-nitro isomer presents unique steric and electronic properties due to the ortho- positioning of the nitro group relative to one of the ester moieties.

This compound often arises as a critical impurity or a deliberate minor product during the nitration of dimethyl isophthalate. Its isolation and handling require specific protocols to manage both its physicochemical hazards and its potential for energetic decomposition common to nitro-aromatic esters.[1]

Chemical Profile[1][2][3][4][5][6]

| Property | Detail |

| Chemical Name | Dimethyl 4-nitrobenzene-1,3-dicarboxylate |

| CAS Number | 33459-43-1 |

| Molecular Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol |

| Structure | Benzene ring substituted with methyl esters at 1,3-positions and a nitro group at the 4-position.[2][3][4][5] |

| Physical State | Crystalline solid (typically off-white to pale yellow) |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Insoluble in water. |

Hazard Assessment (GHS & Toxicological)

Note: Specific toxicological data for the 4-nitro isomer is limited.[6] The following assessment utilizes Read-Across Methodology based on the structural analogs Dimethyl 5-nitroisophthalate and Dimethyl 4-nitrophthalate.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

Critical Hazards

-

Energetic Decomposition: The presence of a nitro group (

) on an aromatic ring adjacent to ester groups increases the oxygen balance. While not a primary explosive, this compound can undergo rapid, exothermic decomposition if subjected to high heat ( -

Reduction Risks: In drug development, this intermediate is often reduced to the aniline derivative (Dimethyl 4-aminoisophthalate). This reduction step (e.g., Hydrogenation with Pd/C) is highly exothermic and poses a thermal runaway risk if not controlled.

-

Isomer Impurity Profile: Commercial samples may contain the 5-nitro isomer. Separation requires careful chromatography or fractional crystallization, as their melting points and solubilities differ.

Engineering Controls & Personal Protective Equipment (PPE)

Effective safety relies on a "Defense in Depth" strategy. Do not rely solely on PPE.[8]

Hierarchy of Controls

-

Primary: Chemical Fume Hood (CFH) with a face velocity of 80–100 fpm.

-

Secondary: Blast shield usage during scale-up (>10g) reactions involving hydrogenation or high heat.

PPE Matrix[1]

| Protection Zone | Recommendation | Scientific Rationale |

| Hand Protection | Nitrile (Double Gloving) | Nitrile provides excellent resistance to ester permeation. Double gloving (0.11mm outer, 0.06mm inner) prevents breakthrough from the nitro-aromatic component. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the fine, dusting nature of the crystalline solid. Goggles prevent particulate entry. |

| Respiratory | N95 or P100 | Required only if handling open powder outside a fume hood (not recommended). |

| Body | Lab Coat (Cotton/Flame Resistant) | Synthetic blends may melt if a thermal runaway occurs during synthesis. |

Operational Protocols

Synthesis & Isolation Workflow

The synthesis of Dimethyl 4-nitroisophthalate typically involves the nitration of dimethyl isophthalate. The 4-nitro isomer is the minor product, while the 5-nitro is the major product.

Figure 1: Isolation logic for separating the 4-nitro isomer from the major 5-nitro product.

Handling "The Mother Liquor"

Since Dimethyl 4-nitroisophthalate is more soluble than the 5-nitro isomer, it often remains in the mother liquor after the first crystallization.

-

Protocol: Concentrate the mother liquor gently (Rotary evaporator bath < 40°C).

-

Risk: Do not distill to dryness at high temperatures. Concentrating nitro-aromatics to dryness can lead to shock-sensitive residues. Always leave a small amount of solvent or use an inert carrier if taking to dryness is absolutely necessary.

Hydrogenation Safety (Drug Development Context)

When converting the nitro group to an amine (a common drug development step):

-

Catalyst Handling: Pd/C is pyrophoric when dry. Wet the catalyst with water or toluene before adding the nitro compound or solvent.

-

Heat Management: The reduction is highly exothermic (~500 kJ/mol). Add hydrogen slowly or control pressure strictly.

-

Intermediate Stability: The hydroxylamine intermediate (R-NHOH) can accumulate if the reaction stalls; this intermediate is often less stable than the nitro starting material.

Emergency Response

Spill Management

-

Solid Spill: Do not sweep dry. This generates dust.[6] Wet the spill slightly with an inert solvent (e.g., heptane) or water, then wipe up with damp paper towels.

-

Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust, as nitro compounds act as oxidizers.

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes.[6][7] The ester groups can hydrolyze to acid in the eye, causing increasing damage over time.

-

Skin Contact: Wash with soap and water.[1][6] Do not use alcohol to wash skin; alcohols increase the transdermal absorption of nitro-aromatics.

Fire Fighting

-

Warning: In a large fire, nitro-compounds supply their own oxygen. Smothering agents (like foam) may be less effective than cooling agents (water) which prevent thermal runaway.

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).

-

Segregation: Segregate from strong bases (amines, hydroxides) to prevent hydrolysis or formation of unstable salts.

-

Destruction: High-temperature incineration is the preferred method. Ensure the waste stream is labeled "Nitro-aromatic compound" to alert disposal facility operators.

References

-

VulcanChem. (2024). Dimethyl 4-nitrophthalate and Isomers: Synthesis and Production Data. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Dimethyl 4-nitrophthalate (Isomer Analog). Retrieved from

-

PubChem. (2025). Dimethyl isophthalate Compound Summary and Isomer Data. National Library of Medicine. Retrieved from

-

Google Patents. (1999). Process for preparing di-C1-C4-alkyl 5-nitro-isophthalates (US6002041A). (Describes the 4-nitro isomer as a specific impurity). Retrieved from

-

Merck Millipore. (2025). Safety Data Sheet: Nitro-aromatic Esters General Handling. Retrieved from

Sources

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. nbinno.com [nbinno.com]

- 3. DIMETHYLPHTHALATE | Occupational Safety and Health Administration [osha.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethylphthalate [cdc.gov]

- 5. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

Methodological & Application

Topic: Derivatization of Dimethyl 4-nitroisophthalate for High-Performance Polymer Synthesis

An Application Note for Polymer Chemists and Material Scientists

Introduction: Unlocking New Polymer Architectures

Dimethyl 4-nitroisophthalate is a readily available aromatic compound that serves as a valuable precursor for creating advanced polymer structures. Its utility lies in the strategic placement of its functional groups: two methyl ester moieties and a reactive nitro group. The true potential of this molecule is unlocked through its derivatization, primarily via the chemical reduction of the nitro group to a primary amine. This transformation converts the molecule into Dimethyl 5-aminoisophthalate, an AB₂-type monomer possessing both amine and ester functionalities.

This application note provides a comprehensive guide for researchers on the derivatization of Dimethyl 4-nitroisophthalate and its subsequent use in synthesizing aromatic poly(amide-ester)s. These polymers are of significant interest due to their potential for excellent thermal stability, mechanical strength, and solubility, making them suitable for applications in high-performance films, coatings, and composite materials. We will detail two robust protocols for the critical reduction step and provide a validated method for polymerization, followed by a guide to essential polymer characterization techniques.

Part 1: The Gateway Reaction: Reduction to Dimethyl 5-aminoisophthalate

The conversion of the electron-withdrawing nitro group to an electron-donating amine group is the cornerstone of this synthetic strategy. This reduction is a well-established transformation in organic synthesis, and several methods can be employed.[1][2] The choice of method often depends on factors such as scale, available equipment, and desired purity. We present two effective protocols: catalytic hydrogenation for its clean reaction profile and high yields, and a metal-acid reduction as a cost-effective alternative.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method for reducing nitroarenes to anilines, typically proceeding under mild conditions with minimal side products.[3][4] Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.

Reaction Scheme:

Table 1: Reagents for Catalytic Hydrogenation

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Supplier |

| Dimethyl 4-nitroisophthalate | C₁₀H₉NO₆ | 239.18 | 23.9 g | 0.10 | Sigma-Aldrich |

| 10% Palladium on Carbon | Pd/C | - | 1.2 g | - | Sigma-Aldrich |

| Methanol (MeOH) | CH₃OH | 32.04 | 500 mL | - | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 250 mL | - | Fisher Scientific |

| Hydrogen Gas (H₂) | H₂ | 2.02 | 50 psi | - | Praxair |

Equipment:

-

Parr hydrogenator or a similar high-pressure reaction vessel

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

-

Celite® or a similar filter aid

Step-by-Step Protocol:

-

Vessel Preparation: Ensure the Parr hydrogenator vessel is clean and dry. Add the magnetic stir bar.

-

Reagent Addition: In the vessel, dissolve Dimethyl 4-nitroisophthalate (23.9 g) in a mixture of methanol (250 mL) and ethyl acetate (250 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (1.2 g) to the solution. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or add to the solvent carefully.

-

Hydrogenation: Seal the reaction vessel. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Begin vigorous stirring. The reaction is typically exothermic, and an initial rise in temperature may be observed. Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is usually complete within 4-6 hours.

-

Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the vessel and purge with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (100 mL) to recover all the product.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is typically of high purity. If necessary, recrystallize from a methanol/water mixture to obtain Dimethyl 5-aminoisophthalate as a white to off-white crystalline solid.

Protocol 2: Tin(II) Chloride Reduction

Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to amines.

Table 2: Reagents for SnCl₂ Reduction

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Supplier |

| Dimethyl 4-nitroisophthalate | C₁₀H₉NO₆ | 239.18 | 23.9 g | 0.10 | Sigma-Aldrich |

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | 112.8 g | 0.50 | Acros Organics |

| Concentrated HCl (37%) | HCl | 36.46 | 150 mL | ~1.8 | VWR |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 400 mL | - | Fisher Scientific |

| Sodium Hydroxide (5M aq.) | NaOH | 40.00 | As needed | - | J.T. Baker |

Step-by-Step Protocol:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Dimethyl 4-nitroisophthalate (23.9 g) in ethanol (400 mL).

-

Reagent Addition: Add Tin(II) chloride dihydrate (112.8 g) to the suspension.

-

Reaction: Slowly add concentrated HCl (150 mL) to the mixture. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux (approximately 80-90°C) for 2-3 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Cooling and Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the acidic solution by adding 5M NaOH solution until the pH is approximately 8-9. A thick white precipitate of tin hydroxides will form.

-

Extraction: Extract the product into ethyl acetate (3 x 200 mL).

-

Washing: Wash the combined organic layers with brine (1 x 150 mL).

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure Dimethyl 5-aminoisophthalate.

Part 2: Polymer Synthesis via Low-Temperature Polycondensation

With the successful synthesis of Dimethyl 5-aminoisophthalate, we can now proceed to polymerization. This monomer can react with aromatic diacyl chlorides to form poly(amide-ester)s. This reaction is a type of polycondensation, a step-growth polymerization where a small molecule, in this case, HCl, is eliminated.[5][6] The reaction is best performed at low temperatures in an aprotic polar solvent to control the reaction rate and achieve high molecular weight polymers.[7]

Overall Synthesis Workflow

Caption: Key techniques for polymer characterization.

Table 4: Summary of Characterization Techniques and Expected Results

| Technique | Purpose | Expected Observations |

| FT-IR | Confirm functional groups | - Appearance of strong amide C=O stretch (~1650 cm⁻¹). - Appearance of N-H stretch (~3300 cm⁻¹). - Persistence of ester C=O stretch (~1720 cm⁻¹). |

| ¹H NMR | Verify polymer structure | - Appearance of a downfield amide proton peak (~10 ppm). - Characteristic aromatic proton signals. - Signal for the methyl ester protons (~3.9 ppm). |

| GPC | Determine molecular weight and distribution | - A monomodal distribution. - Number-average molecular weight (Mn) > 20,000 g/mol . - Polydispersity Index (PDI) between 1.8 and 2.5. |

| TGA | Assess thermal stability | - 5% weight loss temperature (Td5) > 400°C in N₂, indicating high thermal stability. |

| DSC | Determine glass transition temperature (Tg) | - A clear glass transition step in the range of 220-280°C, typical for rigid aromatic polymers. |

Conclusion

This application note provides a detailed and reliable framework for the derivatization of Dimethyl 4-nitroisophthalate and its successful polymerization into a high-performance aromatic poly(amide-ester). By following these protocols, researchers can effectively synthesize and characterize novel polymers with tunable properties for a wide range of advanced applications. The methodologies described herein are robust and can be adapted for the synthesis of a broader family of polymers by varying the diacyl chloride comonomer.

References

- U.S.

- U.S.

-

"Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units," ResearchGate. [Link]

-

"Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups," National Chemical Laboratory, India. [Link]

-

"Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids," ACS Omega. [Link]

-

"Synthesis of Polyamides," YouTube. [Link]

-

"Characterization of polymer properties and identification of additives in commercially available research plastics," Green Chemistry (RSC Publishing). [Link]

-

"Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides," Macromolecules (ACS Publications). [Link]

-

"22.4a Synthesis of Amines Reduction," YouTube. [Link]

-

"Synthesis of polyamides by direct polycondensation with propylphosphonic anhydride as an activating agent," SciSpace. [Link]

-

"Thermoset Polymers Characterization as a Function of Cure State Using Off-stoichiometry Proxies," ChemRxiv. [Link]

-

"3.10: Polyamides," Chemistry LibreTexts. [Link]

- EP0879815B1, "Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters," Google P

-

"Characterization of polymer properties and identification of additives in commercially available research plastics," ResearchGate. [Link]

-

"Amine synthesis by reductive amination (reductive alkylation)," Organic Chemistry Portal. [Link]

-

"Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer," Chemical Science (RSC Publishing). [Link]

-

"Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)," Journal of Polymer Science Part A: Polymer Chemistry. [Link]

-

"Polymer Chemistry," RSC Publishing. [Link]

-

"Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer," PMC - NIH. [Link]

-

"Amine synthesis by nitro compound reduction," Organic Chemistry Portal. [Link]

-

"Polyamide Syntheses," ResearchGate. [Link]

-

"1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride," Chemistry LibreTexts. [Link]

-

"Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines," MDPI. [Link]

-

"Full Characterization of a Multiblock Copolymer Based on Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(bisphenol-A carbonate)," ResearchGate. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Application Note: Processing Dimethyl 4-Nitroisophthalate for Iodinated Scaffolds

Executive Summary & Scientific Context

This application note details the processing of Dimethyl 4-nitroisophthalate (DM-4-NIP) , a structural isomer of the industry-standard Dimethyl 5-nitroisophthalate. While the 5-isomer is the primary precursor for non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol), the 4-nitro isomer presents unique regiochemical properties utilized in the development of novel contrast agents, impurity profiling standards, and specific research-grade iodinated scaffolds.

The transition from ionic to non-ionic contrast media relies on masking the carboxyl groups (via amidation) and introducing iodine atoms to the benzene ring. The processing of DM-4-NIP involves two critical synthetic transformations:

-

Catalytic Hydrogenation: Reduction of the nitro group to an amine.[1]

-

Electrophilic Iodination: Introduction of iodine atoms to the activated aromatic ring.[2]

Critical Technical Note: Researchers must distinguish between the 4-nitro and 5-nitro isomers. The 5-isomer allows for symmetrical 2,4,6-triiodination. The 4-isomer , due to the ortho/para directing nature of the resulting amine at position 4 and the steric influence of the esters at positions 1 and 3, typically yields different iodination patterns (e.g., 5-iodo or 5,6-diiodo derivatives) compared to the standard symmetrical RCMs. This protocol focuses specifically on the handling and transformation of the 4-isomer .

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | Dimethyl 4-nitroisophthalate |

| IUPAC Name | Dimethyl 4-nitrobenzene-1,3-dicarboxylate |

| CAS Number | 13113-79-6 |

| Molecular Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 84–88 °C |

| Solubility | Soluble in Methanol, THF, Ethyl Acetate; Insoluble in Water |

| Key Hazard | Potential explosive decomposition if heated under confinement; Skin/Eye Irritant |

Synthetic Pathway Visualization

The following diagram outlines the transformation of DM-4-NIP into an iodinated scaffold.

Figure 1: Synthetic workflow for the conversion of Dimethyl 4-nitroisophthalate to iodinated media precursors.

Detailed Protocol 1: Catalytic Hydrogenation

The reduction of the nitro group is the first critical step. This reaction is highly exothermic. The resulting amine (Dimethyl 4-aminoisophthalate) is sensitive to oxidation and should be processed immediately or stored under inert gas.

Reagents & Equipment[5][8][9][10]

-

Substrate: Dimethyl 4-nitroisophthalate (Purity >98%)

-

Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (to reduce ignition risk).

-

Solvent: Methanol (HPLC Grade).

-

Hydrogen Source: H₂ gas (Quality 5.0).

-

Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with internal cooling loop.

Step-by-Step Methodology

-

Reactor Loading (Inert Atmosphere):

-

Purge the autoclave with Nitrogen (N₂) to remove oxygen.

-

Charge Dimethyl 4-nitroisophthalate (1.0 eq) dissolved in Methanol (10 volumes relative to weight).

-

Safety Check: Ensure the reactor is grounded to prevent static discharge.

-

Add Pd/C catalyst (0.05 eq by weight of metal loading). Note: Add catalyst as a slurry in methanol to avoid dry powder ignition.

-

-

Hydrogenation:

-

Seal reactor and purge with N₂ (3x) followed by H₂ (3x).

-

Pressurize to 3–5 bar (45–75 psi) with H₂.

-

Heat to 50°C . Caution: The reaction is exothermic. Monitor internal temperature closely; use the cooling loop if T > 60°C.

-

Agitate vigorously (800–1000 rpm) to ensure mass transfer between gas, liquid, and solid catalyst phases.

-

-

Reaction Monitoring:

-

Monitor H₂ uptake. Reaction is complete when uptake plateaus (typically 2–4 hours).

-

In-Process Control (IPC): Sample for HPLC.

-

Target: < 0.5% residual Nitro starting material.

-

Impurity Watch: Look for hydroxylamine intermediates (incomplete reduction).

-

-

-

Workup:

-

Cool to 20°C. Vent H₂ and purge with N₂.

-

Filter the reaction mixture through a Celite pad or sintered glass filter to remove Pd/C. Safety: Keep catalyst wet; dry Pd/C is pyrophoric.

-

Concentrate the filtrate under reduced pressure to obtain Dimethyl 4-aminoisophthalate as a solid.

-

Detailed Protocol 2: Electrophilic Iodination

Unlike the 5-amino isomer which iodinates symmetrically at 2,4,6, the 4-amino isomer directs iodine primarily to the 5-position (ortho to amine, meta to esters). Forcing conditions may be required for poly-iodination.

Reagents

-

Substrate: Dimethyl 4-aminoisophthalate (from Protocol 1).

-

Iodinating Agent: Iodine Monochloride (ICl) or NaICl₂ solution.

-

Solvent: Aqueous HCl (1N) or Dilute H₂SO₄.

Step-by-Step Methodology

-

Dissolution:

-

Suspend Dimethyl 4-aminoisophthalate in water (10 vol).

-

Add HCl (conc.) dropwise until the amine dissolves (formation of hydrochloride salt).

-

-

Iodination Reaction:

-

Heat the solution to 70–80°C .

-

Add Iodine Monochloride (ICl) solution (3.1 eq for theoretical tri-iodination, though di-iodination is kinetically favored) dropwise over 60 minutes.

-

Mechanism Note: The amine activates the ring. The esters deactivate it.

-

Maintain temperature for 4–6 hours.

-

-

Quenching & Isolation:

-

Purification:

-

Recrystallize from Ethanol/Water to remove partially iodinated species.

-

Process Control & Logic Flow

The following diagram illustrates the experimental setup and decision gates for the hydrogenation process.

Figure 2: Logic flow for the catalytic hydrogenation of DM-4-NIP, including safety checks and IPC points.

Quality Control: Impurity Profiling

In the context of RCM, purity is paramount due to the high doses administered to patients.

| Impurity Type | Origin | Detection Method | Limit (Typical) |

| Residual Nitro | Incomplete Hydrogenation | HPLC (UV 254 nm) | < 0.1% |

| Azo/Azoxy Dimers | Reduction coupling side-reaction | HPLC / LC-MS | < 0.1% |

| Partially Iodinated | Incomplete Iodination (Mono/Di-iodo) | HPLC (Gradient) | < 0.5% |

| Palladium | Catalyst Leaching | ICP-MS | < 10 ppm |

HPLC Method Parameters (Example):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: Water + 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 mins.

-

Detection: 240 nm (Isophthalate core absorption).[3]

Safety & Handling (MSDS Summary)

-

Dimethyl 4-nitroisophthalate: Irritant. Avoid inhalation of dust.

-

Palladium on Carbon (Pd/C): Pyrophoric when dry. Always handle as a water-wet paste. Never discard dry catalyst into trash cans; use dedicated water-filled waste containers.

-

Hydrogen (H₂): Extremely flammable. Ensure reactor is leak-tested. Use grounding straps to prevent static ignition.

-

Iodine Monochloride (ICl): Corrosive and causes severe burns. Reacts violently with water. Handle in a fume hood.

References

-

Felder, E., et al. (1973).[7] "Radiopaque contrast media XXIV. Synthesis and structure-activity relationships of new hexaiodinated radiopaque compounds." Il Farmaco.

-

Pitre, D., & Felder, E. (1998). "Process for the preparation of iodinated contrast agents." European Patent EP0968173B1.

-

Yang, C., et al. (2018).[1] "Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor." Green Chemistry, 20(4), 886–893.[1] (Demonstrates kinetics of 4-nitro reduction).

-

Bracco International B.V. (2010). "Process for the iodination of aromatic compounds."[2][8][3][9] WO2010121904A1. (Details on iodination conditions for aminoisophthalates).

-

Bjørsvik, H.R., et al. (2008). "Dimethyl 5-nitroisophthalate."[10][11] Acta Crystallographica Section E, E64, o1736.[6] (Structural comparison of the standard 5-isomer).

Sources

- 1. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]

- 2. EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 3. WO1998034905A1 - Process for the preparation of iodinated contrast agents and intermediates therefor - Google Patents [patents.google.com]

- 4. EP0968173B1 - Process for the preparation of iodinated contrast agents and intermediates therefor - Google Patents [patents.google.com]

- 5. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 9. WO2010121904A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 10. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dimethyl 5-nitroisophthalate(13290-96-5) 1H NMR spectrum [chemicalbook.com]

analytical methods for quantification of Dimethyl 4-nitroisophthalate

Application Note: Analytical Strategies for the Quantification of Dimethyl 4-nitroisophthalate

Executive Summary

Dimethyl 4-nitroisophthalate (Dimethyl 4-nitrobenzene-1,3-dicarboxylate) is a critical positional isomer often encountered as a byproduct in the synthesis of Dimethyl 5-nitroisophthalate , a key intermediate for non-ionic X-ray contrast media (e.g., Iohexol, Iopamidol). While the 5-nitro isomer is the desired pharmacophore, the 4-nitro isomer constitutes a significant "undesirable isomeric impurity" formed during the nitration of dimethyl isophthalate.

Accurate quantification of the 4-nitro isomer is essential for process control and yield optimization. Due to the high structural similarity (isobaric, similar

Chemical Context & Isomerism

The nitration of dimethyl isophthalate yields two primary products. The control of reaction temperature and acid strength dictates the ratio, but thermodynamic distribution makes the 4-nitro impurity inevitable.

-

Target Analyte: Dimethyl 4-nitroisophthalate (CAS: 5900-54-9)

-

Major Product (Matrix): Dimethyl 5-nitroisophthalate (CAS: 13290-96-5)[1]

-

Challenge: Both are crystalline solids with similar solubilities. The 4-nitro isomer (ortho/para to esters) has a distinct dipole moment compared to the symmetric 5-nitro isomer (meta to esters), which we leverage for separation.

Figure 1: Formation pathway of Dimethyl 4-nitroisophthalate during the nitration of dimethyl isophthalate.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Rationale:

While C18 columns separate based on hydrophobicity, positional isomers of nitro-aromatics often co-elute due to identical alkyl chains. We utilize a Phenyl-Hexyl or Pyrenylethyl (PYE) stationary phase. These phases engage in

Protocol Parameters

| Parameter | Specification | Causality / Note |

| Column | Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl), 4.6 × 150 mm, 3.5 µm | Provides |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps analytes neutral; suppresses silanol activity. |

| Mobile Phase B | Methanol (MeOH) | MeOH promotes stronger |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID; adjust for backpressure. |

| Gradient | 0-2 min: 40% B (Isocratic hold)2-15 min: 40% | Shallow gradient maximizes resolution ( |

| Detection | UV @ 254 nm | Max absorption for nitro-aromatics; high sensitivity. |

| Temperature | 30°C | Controls viscosity and retention reproducibility. |

| Injection Vol | 5 - 10 µL | Dependent on sample concentration (target ~0.5 mg/mL). |

Step-by-Step Procedure

-

Standard Preparation: Dissolve 10 mg of pure Dimethyl 4-nitroisophthalate reference standard in 20 mL of Methanol (Stock A: 0.5 mg/mL).

-

Sample Preparation: Weigh 50 mg of the crude reaction mixture or purified 5-nitro product. Dissolve in 50 mL Methanol. Sonicate for 10 mins. Filter through a 0.22 µm PTFE filter.

-

System Suitability: Inject a mixture containing both 4-nitro and 5-nitro isomers.

-

Requirement: Resolution (

) > 2.0 between isomers. -

Typical Elution: The 5-nitro isomer (more symmetric) typically elutes after the 4-nitro isomer on Phenyl phases due to stronger

stacking capability (steric accessibility).

-

-

Quantification: Use External Standard method. Calculate % w/w of 4-nitro impurity.

Method B: Gas Chromatography (GC-FID)

Rationale: Dimethyl esters are sufficiently volatile for GC analysis. GC is excellent for detecting residual solvents (methanol, reaction solvents) and confirming isomeric ratios without solvent interference. A medium-polarity column is selected to enhance isomeric separation.

Protocol Parameters

| Parameter | Specification | Causality / Note |

| Column | DB-17ms (50%-Phenyl-methylpolysiloxane) or DB-Wax | Higher polarity separates aromatics based on dipole moments. |

| Dimensions | 30 m × 0.25 mm × 0.25 µm | Standard capillary dimensions for efficiency. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for separation. |

| Inlet | Split (20:1) @ 250°C | Prevents column overload; ensures rapid vaporization. |

| Oven Program | 100°C (1 min) | Slow ramp allows separation of isomers boiling ~195°C. |

| Detector | FID @ 280°C | Universal detection for hydrocarbons/esters. |

Step-by-Step Procedure

-

Sample Prep: Dissolve 10 mg sample in 10 mL Ethyl Acetate or Dichloromethane.

-

Blank: Inject pure solvent to ensure no carryover.

-

Analysis: Inject 1 µL.

-

Identification: Compare Retention Time (

) with standards.-

Note: Thermal stability of nitro compounds is generally good up to 280°C, but ensure the inlet liner is clean to prevent degradation.

-

Data Analysis & Validation

The following performance characteristics are expected when validating this method according to ICH Q2(R1) guidelines.

Quantitative Performance (Expected)

| Parameter | HPLC-UV (Phenyl-Hexyl) | GC-FID (DB-17ms) |

| Linearity ( | > 0.999 (0.01 - 1.0 mg/mL) | > 0.999 (0.05 - 2.0 mg/mL) |

| LOD | ~0.05 µg/mL | ~0.5 µg/mL |

| LOQ | ~0.15 µg/mL | ~1.5 µg/mL |

| Precision (RSD) | < 1.0% | < 2.0% |

| Selectivity | Baseline resolution of 4-nitro/5-nitro | Baseline resolution of isomers |

Workflow Diagram

Figure 2: Analytical workflow for the quantification of Dimethyl 4-nitroisophthalate.

Troubleshooting & Optimization

-

Co-elution in HPLC: If the 4-nitro and 5-nitro isomers co-elute on your specific column:

-

Action: Lower the Methanol concentration (e.g., start at 30% B).

-

Action: Switch to a Pyrenylethyl (PYE) column, which has stronger

affinity than Phenyl-Hexyl.

-

-

Peak Tailing: Nitro groups can interact with silanols.

-

Action: Ensure the mobile phase pH is acidic (0.1% Formic or Phosphoric acid) to suppress silanol ionization.

-

-

GC Degradation: If peak broadening or extra peaks appear in GC:

-

Action: Check inlet temperature. Nitro compounds can degrade if the inlet is too hot or dirty (active sites). Lower inlet to 220°C if necessary.

-

References

-

Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Separation of Nitro-aromatics). Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Nitrophthalic Acid Isomers. Retrieved from [Link]

-

PubChem. (n.d.).[3] Dimethyl 4-nitroisophthalate (Compound Summary). Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in the nitration of dimethyl isophthalate

Yes, alternative methods exist, though they are less common in standard laboratory practice. Research has explored "non-acid" nitration systems to avoid the use and disposal of large quantities of strong acids. [2]One such method is "kyodai nitration," which may involve different nitrating agents and catalysts. However, the mixed acid (H₂SO₄/HNO₃) procedure remains the most established and widely understood method for this specific transformation. [2]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

-

Dimethyl isophthalate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

10% Sodium Bicarbonate Solution (aqueous)

-

Deionized Water

-

Methanol (for recrystallization)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Substrate Addition: Slowly add 10 g of dimethyl isophthalate to the cold sulfuric acid while stirring. Ensure all the solid dissolves completely.

-

Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the dissolved substrate solution over 20-30 minutes. Crucially, maintain the internal reaction temperature below 10°C during the addition.

-

Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, place the flask in a water bath and heat to 50°C for 20 minutes .

-

Quenching & Extraction: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. Extract the resulting aqueous slurry with 3 x 75 mL portions of dichloromethane (DCM).

-

Washing: Combine the organic extracts. Wash the DCM layer sequentially with 100 mL of deionized water, followed by 2 x 100 mL of 10% sodium bicarbonate solution (check that the final wash is neutral or basic), and finally with 100 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: Recrystallize the crude solid from hot methanol to obtain pure dimethyl 5-nitroisophthalate as white crystals. [13]

Data Summary: Impact of Reaction Parameters

| Parameter | Suboptimal Condition | Reason for Low Yield | Optimized Condition | Rationale for Improvement |

| Temperature | > 70°C or < 40°C | High temps reduce selectivity (more 4-nitro isomer); low temps lead to incomplete reaction. [1][9] | 45-55°C | Balances reaction rate with high regioselectivity for the desired 5-nitro product. [13] |

| Nitrating Agent | Nitric acid alone | Insufficient concentration of the required NO₂⁺ electrophile for a deactivated ring. [7] | Mixed Acid (HNO₃/H₂SO₄) | H₂SO₄ catalyzes the formation of the highly reactive NO₂⁺ ion, enabling the reaction. [10][11] |

| Workup Method | Quenching in water/ice | Causes acid-catalyzed hydrolysis of the ester groups to the monomethyl ester. [1][3] | Extraction & Bicarbonate Wash | Removes acidic byproducts, including the monomethyl ester, preventing co-precipitation and improving purity. [3][4] |

| Reaction Time | Too short (<15 min at temp) | The reaction may not proceed to completion, leaving unreacted starting material. [1] | 15-30 min at 45-55°C | Ensures the reaction is complete while minimizing time for side-product formation. [13] |

References

- Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. (n.d.). Google Patents.

- Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters. (n.d.). Google Patents.

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

- Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. (n.d.). Google Patents.

-

CH202L Practicum Handout Nitration. (n.d.). University of South Alabama. Retrieved from [Link]

-

Suzuki, H., & Mori, T. (1997). Nonacid Nitration of Benzenedicarboxylic and Naphthalenecarboxylic Acid Esters. The Journal of Organic Chemistry, 62(18), 6498-6504. Retrieved from [Link]

-

Holleman, A. F., & Huisinga, J. (1906). On the nitration of phthalic acid and isophthalic acid. KNAW, Proceedings, 9(I), 370-374. Retrieved from [Link]

- United States Patent Office - 3,145,197. (n.d.). Google Patents.

-

The nitration of benzene. (n.d.). Chemguide. Retrieved from [Link]

-

Nitration | Aromatic compounds | Organic chemistry | Khan Academy. (2013). YouTube. Retrieved from [Link]

-

Nitration and Sulfonation of Benzene. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved from [Link]

-

Why is sulfuric acid used in aromatic nitration? (2021). Quora. Retrieved from [Link]

-

How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid? (2014). ResearchGate. Retrieved from [Link]

Sources

- 1. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 4. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. southalabama.edu [southalabama.edu]

Technical Support Center: Optimizing Reaction Conditions for Dimethyl 4-Nitroisophthalate Synthesis

Welcome to the technical support center for the synthesis of Dimethyl 4-nitroisophthalate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions. Our goal is to empower you with the expertise to navigate the complexities of this synthesis, ensuring high yield and purity.

Dimethyl 4-nitroisophthalate is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] The presence of the nitro group and two ester functionalities offers reactive sites for further molecular elaboration.[1][2] This guide will focus on the two most common synthetic pathways, outlining detailed protocols and addressing potential challenges.

Section 1: Synthetic Strategies Overview

There are two primary, well-documented routes for the synthesis of Dimethyl 4-nitroisophthalate. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

-

Route A: Direct Nitration of Dimethyl Isophthalate. This method involves the electrophilic aromatic substitution of dimethyl isophthalate. While seemingly straightforward, this route presents significant challenges in controlling regioselectivity, leading to the formation of the isomeric Dimethyl 5-nitroisophthalate as a major byproduct.[3][4][5]

-